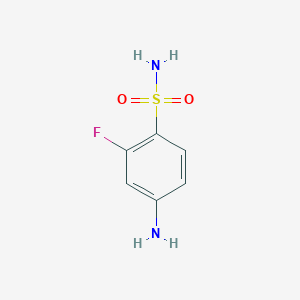

4-Amino-2-fluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLICVHTRBOVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624680 | |

| Record name | 4-Amino-2-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368-83-4 | |

| Record name | 4-Amino-2-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-fluorobenzenesulfonamide from 2-Fluoroaniline

Abstract

This technical guide provides a comprehensive and in-depth examination of a robust synthetic route to 4-Amino-2-fluorobenzenesulfonamide, a key intermediate in the development of various pharmaceutical agents. Commencing with the readily available starting material, 2-fluoroaniline, this document elucidates the critical transformations involved, including the strategic protection of the amino group, regioselective chlorosulfonation, subsequent amination, and final deprotection. Beyond a mere procedural outline, this guide delves into the underlying chemical principles, offering field-proven insights into reaction optimization, safety considerations, and analytical characterization. The content is tailored for researchers, scientists, and professionals in drug development, aiming to equip them with the necessary knowledge for a successful and scalable synthesis.

Introduction: Strategic Importance and Synthetic Overview

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents, including antibiotics, diuretics, and protease inhibitors.[1][2] The strategic incorporation of fluorine atoms into these molecules can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological profiles.[3] this compound serves as a vital building block for introducing this fluorinated sulfonamide moiety.

The synthesis of this compound from 2-fluoroaniline presents a multi-step process that necessitates careful control over reaction conditions to achieve high yield and purity. The overall synthetic strategy is outlined below and involves four key stages:

-

Protection of the Amino Group: The highly activating and nucleophilic amino group of 2-fluoroaniline is first protected to prevent unwanted side reactions during the subsequent electrophilic chlorosulfonation step. Acetylation is a common and effective method for this purpose.[4][5]

-

Chlorosulfonation: The protected aniline derivative undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group. The regioselectivity of this step is crucial for the successful synthesis of the desired isomer.

-

Amination: The resulting sulfonyl chloride is then converted to the corresponding sulfonamide through reaction with an ammonia source.

-

Deprotection: Finally, the protecting group on the amino function is removed to yield the target molecule, this compound.

This guide will now explore each of these stages in detail, providing both theoretical understanding and practical guidance.

Reaction Pathway Visualization

The following diagram illustrates the sequential chemical transformations from the starting material to the final product.

Sources

An In-depth Technical Guide to 4-Amino-2-fluorobenzenesulfonamide (CAS 2368-83-4): Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern pharmaceutical development, the strategic design of molecular entities is paramount. Success often hinges on the selection of foundational building blocks that impart desirable physicochemical and pharmacological properties to a final active pharmaceutical ingredient (API). 4-Amino-2-fluorobenzenesulfonamide (CAS: 2368-83-4) has emerged as a chemical intermediate of considerable strategic importance. Its architecture, featuring a primary sulfonamide, an aromatic amine, and a strategically placed fluorine atom, offers a unique combination of reactivity and property-modulating effects.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explore the causality behind its utility, from its intrinsic properties and synthesis to its application as a critical scaffold in medicinal chemistry. We will delve into the nuanced roles of its functional groups, offering field-proven insights into its handling, reactivity, and potential in developing next-generation therapeutics.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is the bedrock of its effective application. The presence of an electron-donating amine, a strongly electron-withdrawing sulfonamide, and an electronegative fluorine atom on the same aromatic ring creates a unique electronic and steric environment.

Key Properties Summary

A consolidation of the compound's identifying and computed properties provides a high-level overview for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 2368-83-4 | [1][2][3] |

| Molecular Formula | C₆H₇FN₂O₂S | [1][2] |

| Molecular Weight | 190.20 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1N)F)S(=O)(=O)N | [2] |

| Purity (Typical) | ≥95% | [3] |

| Heavy Atom Count | 12 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Complexity | 249 | [2] |

| XLogP3 (Predicted) | 0.2 | [2] |

| Hydrogen Bond Donors | 2 (from -NH₂ and -SO₂NH₂) | [2] |

| Hydrogen Bond Acceptors | 5 (from F, N, and O atoms) | [2] |

Spectroscopic Signature Analysis

While raw spectral data is typically provided by suppliers upon request[1][4], a predictive analysis based on the molecule's structure is essential for characterization and reaction monitoring.

-

¹H NMR: The aromatic region would display complex splitting patterns for the three protons due to both proton-proton and proton-fluorine coupling. The amine (-NH₂) and sulfonamide (-SO₂NH₂) protons would appear as broad singlets, with chemical shifts sensitive to solvent and concentration.

-

¹³C NMR: Six distinct aromatic carbon signals are expected. The carbon directly bonded to the fluorine atom (C2) would exhibit a large one-bond C-F coupling constant, a hallmark of fluorinated aromatics. The chemical shifts will be significantly influenced by the electronic effects of all three substituents.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups. Expected peaks include N-H stretching for the amine and sulfonamide groups (typically 3200-3500 cm⁻¹), strong asymmetric and symmetric S=O stretching (approx. 1350 and 1150 cm⁻¹), and C-F stretching (1200-1300 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 190, with a characteristic isotopic pattern for sulfur.

Section 2: Synthesis and Chemical Reactivity

The reliable and scalable synthesis of this compound is critical for its use in drug development pipelines. While multiple synthetic routes are conceivable, a common and logical approach involves the reduction of a nitro-group precursor.

Proposed Synthetic Workflow

A robust synthesis begins with a readily available starting material, 2-fluoro-4-nitrobenzenesulfonyl chloride, and proceeds through amination followed by reduction. This pathway is advantageous as it avoids harsh conditions that could compromise the fluorine substituent.

Caption: General binding mode of a sulfonamide inhibitor in a CA active site.

Intermediate for Targeted Therapeutics

The dual reactivity of the amine and sulfonamide groups makes this compound an ideal starting point for more complex molecules. The aromatic amine can be readily derivatized via diazotization, acylation, or reductive amination to build out molecular complexity. This is exemplified by the use of a structurally similar compound, 4-amino-2-fluoro-N-methylbenzamide, as a key intermediate in the synthesis of the potent anti-prostate cancer drug Enzalutamide (MDV3100). [5]This underscores the value of the 4-amino-2-fluoro-phenyl motif in constructing advanced therapeutic agents.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, a thorough understanding of potential hazards and proper handling procedures is non-negotiable. While a specific safety data sheet (SDS) for CAS 2368-83-4 should always be consulted, hazard information can be inferred from structurally related compounds.

GHS Hazard Profile (Anticipated)

Based on analogs like 4-amino-2-fluoro-N-methylbenzamide and other aminobenzenesulfonamides, the following hazards are likely. [6][7][8]

| Hazard Class | GHS Statement | Pictogram |

|---|---|---|

| Acute Oral Toxicity | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Sensitization | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

Standard Laboratory Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound. [7]Contaminated work clothing should not be allowed out of the workplace.

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, collect the spilled solid using a method that avoids dust generation (e.g., gently sweeping with a dustpan or using a HEPA-filtered vacuum). Place the waste in a sealed container for proper disposal.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

This compound is more than a mere collection of atoms; it is a highly functionalized and strategically designed building block for modern drug discovery. Its value is derived from the synergistic interplay of the sulfonamide pharmacophore, the synthetically versatile amino group, and the property-enhancing ortho-fluorine atom. For research and development teams, a deep understanding of its properties, reactivity, and safety profile is key to unlocking its full potential in creating novel inhibitors, probes, and therapeutic agents. This guide serves as a foundational resource to empower scientists to leverage this important intermediate with expertise and confidence.

References

-

4-Fluorobenzenesulfonamide | CAS 402-46-0 . Ossila.

-

Baranauskiene, L., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases . Molecules.

-

This compound | 2368-83-4 . BLD Pharm.

-

This compound | 2368-83-4 . AA Blocks.

-

Debets, M. F., et al. (2018). Nanobodies: Chemical Functionalization Strategies and Intracellular Applications . Angewandte Chemie International Edition.

-

Chemical Safety Data Sheet MSDS / SDS - 4-amino-2-fluoro-N-methylbenzamide . ChemicalBook.

-

Fisher, G. H. (2023). d-Amino acids in biological systems . Methods in Molecular Biology.

-

SAFETY DATA SHEET: 4-(2-Aminoethyl)benzenesulphonamide . Fisher Scientific.

-

2-Amino-4-fluorobenzenesulfonamide | 2822-72-2 . BLD Pharm.

-

4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 1H NMR . ChemicalBook.

-

The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery . (2026). PharmaCompass.

-

CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide . Google Patents.

-

Michalska, D., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids . Journal of Molecular Structure.

-

4-AMINO-2-FLUORO-N-METHYLBENZAMIDE SDS . ChemSafety PRO.

-

N-(benzenesulfonyl)-N-fluorobenzenesulfonamide . Enamine.

-

2D representation of binding interaction of compound 4e and the amino acid residues of 1HD2 . ResearchGate.

-

4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 . PubChem.

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design . European Journal of Medicinal Chemistry.

-

This compound 95% . AK Scientific.

-

Ueda, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . Magnetochemistry.

-

Wang, M., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application . Molecules.

-

4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231 . PubChem.

Sources

- 1. 2368-83-4|this compound|BLD Pharm [bldpharm.com]

- 2. aablocks.com [aablocks.com]

- 3. Search Results - AK Scientific [aksci.com]

- 4. 2822-72-2|2-Amino-4-fluorobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 5. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2-fluorobenzenesulfonamide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Amino-2-fluorobenzenesulfonamide (CAS No. 2368-83-4), a key intermediate in pharmaceutical synthesis.[1][2] We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to verify the structure and purity of this compound using standard spectroscopic techniques.

Introduction: The Importance of Spectroscopic Verification

This compound is a substituted aromatic compound containing three critical functional groups: a primary amine (-NH₂), a fluoro group (-F), and a sulfonamide (-SO₂NH₂). The precise arrangement of these groups on the benzene ring is crucial for its reactivity and utility in the synthesis of more complex target molecules.

Spectroscopic analysis is the cornerstone of modern chemical verification. It provides an unambiguous fingerprint of a molecule's structure, allowing for confirmation of identity, assessment of purity, and elucidation of unknown structures. For a molecule like this compound, an integrated approach using NMR, IR, and MS is essential to confirm the substitution pattern and the presence of all key functional groups. This guide explains the causality behind the observed spectral data, grounding the interpretation in the fundamental principles of each technique.

Molecular Structure and Spectroscopic Correlation

The first step in any spectroscopic analysis is to understand the target structure and predict how its components will manifest in different spectra.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Analysis

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. The aromatic region is of particular interest for confirming the substitution pattern.

-

Causality of Chemical Shifts: The electron-donating amino group (-NH₂) tends to shield aromatic protons (shift them upfield), while the electron-withdrawing sulfonamide (-SO₂NH₂) and fluoro (-F) groups deshield them (shift them downfield). The interplay of these effects, along with fluorine's ability to couple through space, results in a distinct pattern.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-3 | ~6.5 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 11-13 | Ortho to -NH₂ (shielding), ortho to -F (deshielding, coupling) |

| H-5 | ~6.4 | d | J(H,H) ≈ 2-3 | Meta to -NH₂, meta to -F, ortho to -SO₂NH₂ |

| H-6 | ~7.6 | t | J(H,H) ≈ 8-9, J(H,F) ≈ 8-9 | Ortho to -SO₂NH₂ (strong deshielding), meta to -F (coupling) |

| -NH₂ | ~5.9 | s (broad) | - | Broad signal due to exchange, shielded by the ring |

| -SO₂NH₂| ~7.1 | s (broad) | - | Broad signal due to exchange, deshielded by sulfonyl group |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon atoms.

-

Causality of Chemical Shifts: The carbon atom directly attached to fluorine (C-2) will exhibit a large C-F coupling constant and a significant downfield shift. The carbon attached to the amino group (C-4) will be shielded, while the carbon attached to the sulfonamide (C-1) will be deshielded.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | ~130 | d |

| C-2 | ~158 | d (¹JCF ≈ 245 Hz) |

| C-3 | ~102 | d (²JCF ≈ 25 Hz) |

| C-4 | ~152 | s |

| C-5 | ~112 | d (³JCF ≈ 4 Hz) |

| C-6 | ~129 | d (²JCF ≈ 9 Hz) |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol is crucial for obtaining reliable data.

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar compound and allows for the observation of exchangeable protons from the amine and sulfonamide groups.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

Causality of Absorptions: The bonds within each functional group vibrate at a specific frequency when they absorb infrared radiation. For example, the N-H bonds in the amine and sulfonamide groups will exhibit characteristic stretching vibrations, as will the S=O bonds of the sulfonamide.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) & Sulfonamide (-SO₂NH₂) |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1350 - 1310 | S=O asymmetric stretch | Sulfonamide (-SO₂NH₂) |

| 1170 - 1150 | S=O symmetric stretch | Sulfonamide (-SO₂NH₂) |

| 1270 - 1150 | C-F stretch | Aryl-Fluoride |

| 850 - 750 | C-H out-of-plane bend | Substituted Benzene |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is a critical self-validation step to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a background subtraction, providing the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and can offer structural information through analysis of its fragmentation patterns. The molecular formula is C₆H₇FN₂O₂S, with a monoisotopic mass of approximately 190.02 Da.[2]

-

Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed primarily as the protonated molecular ion [M+H]⁺.

Table 4: Expected MS Data (ESI+)

| m/z Value | Ion | Interpretation |

|---|---|---|

| ~191.03 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |

| Varies | Fragment ions | Loss of SO₂NH₂, NH₂, or other fragments can provide structural clues. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant mass range (e.g., m/z 50-500).

Integrated Spectroscopic Workflow and Conclusion

The definitive structural confirmation of this compound is achieved not by a single technique, but by the synergistic integration of all three.

Caption: Integrated workflow for spectroscopic verification.

References

-

PubChem. 4-amino-2-fluoro-N-pentan-2-ylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

AA Blocks. This compound. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-fluorobenzenesulfonamide: Mechanism and Protocol

Introduction

4-Amino-2-fluorobenzenesulfonamide is a key structural motif in medicinal chemistry, serving as a vital intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the unique electronic properties conferred by the fluorine and sulfonamide functionalities, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of a robust and regioselective synthetic pathway to this compound, delving into the underlying reaction mechanisms, the rationale for experimental choices, and a detailed, field-proven protocol suitable for laboratory-scale synthesis.

Strategic Synthesis Design: A Mechanistic Rationale

The selected synthetic route commences with the commercially available starting material, 1-fluoro-3-nitrobenzene, and proceeds through a three-step sequence involving chlorosulfonation, amination, and nitro group reduction. This pathway is designed for optimal regiochemical control and high yields, leveraging the directing effects of the substituents on the benzene ring.

The overall synthetic transformation is as follows:

Caption: Regioselective chlorosulfonation of 1-fluoro-3-nitrobenzene.

Step 2: Nucleophilic Acyl Substitution: Amination of 2-Fluoro-4-nitrobenzenesulfonyl Chloride

The newly installed sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack by ammonia to form the corresponding sulfonamide.

-

Reaction: 2-Fluoro-4-nitrobenzenesulfonyl chloride is treated with an aqueous solution of ammonia to produce 2-fluoro-4-nitrobenzenesulfonamide.

-

Mechanism and Rationale: This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group. A subsequent deprotonation step by another molecule of ammonia yields the stable sulfonamide product. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring further enhances the electrophilicity of the sulfonyl group, facilitating the reaction.

Step 3: Nitro Group Reduction: Catalytic Hydrogenation

The final step is the selective reduction of the nitro group to a primary amine, yielding the target molecule.

-

Reaction: 2-Fluoro-4-nitrobenzenesulfonamide is reduced to this compound using catalytic hydrogenation.

-

Mechanism and Rationale: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity. [1]A heterogeneous catalyst, typically palladium on carbon (Pd/C), is employed in the presence of a hydrogen source (e.g., H₂ gas). The nitro group is readily reduced under these conditions, while the fluoro and sulfonamide functionalities remain intact. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, which are further reduced to the final amine. This method is environmentally benign compared to reductions using stoichiometric metal reagents. [2][3][4]

Part 2: Experimental Protocol and Data

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Product | Typical Yield |

| 1 | 1-Fluoro-3-nitrobenzene | Chlorosulfonic acid | 2-Fluoro-4-nitrobenzenesulfonyl chloride | ~70-80% |

| 2 | 2-Fluoro-4-nitrobenzenesulfonyl chloride | Aqueous Ammonia | 2-Fluoro-4-nitrobenzenesulfonamide | >90% |

| 3 | 2-Fluoro-4-nitrobenzenesulfonamide | H₂ / Pd/C | This compound | >95% |

Detailed Experimental Workflow

Step 1: Synthesis of 2-Fluoro-4-nitrobenzenesulfonyl chloride

-

In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing an aqueous sodium hydroxide solution.

-

Charge the flask with chlorosulfonic acid (4.0 eq.).

-

Cool the flask to 0-5 °C using an ice-water bath.

-

Slowly add 1-fluoro-3-nitrobenzene (1.0 eq.) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate, 2-fluoro-4-nitrobenzenesulfonyl chloride, is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral to pH paper.

-

Dry the product under vacuum. The product can be used in the next step without further purification. [5] Step 2: Synthesis of 2-Fluoro-4-nitrobenzenesulfonamide

-

In a suitable reaction vessel, suspend the crude 2-fluoro-4-nitrobenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30%, ~5-10 eq.) dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 2-fluoro-4-nitrobenzenesulfonamide. [6] Step 3: Synthesis of this compound

-

To a solution of 2-fluoro-4-nitrobenzenesulfonamide (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 2-4 atm) and stir the mixture vigorously at room temperature. [1]4. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined, three-step process starting from 1-fluoro-3-nitrobenzene. The strategic choice of starting material and the sequence of reactions ensure high regioselectivity and good overall yield. The mechanistic principles of electrophilic aromatic substitution, nucleophilic acyl substitution, and catalytic hydrogenation underpin this efficient synthetic route. The detailed protocol provided herein offers a validated procedure for the laboratory-scale preparation of this important building block, empowering researchers in the field of drug discovery and development.

References

- Lisha, K.P., et al. Synthesis of (E)−4-((2-fluorobenzylidene)amino)benzenesulfonamide (2FNI).

-

LookChem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Available at: [Link]

- PubMed. Fluorescence Properties of (E)-4-((2-fluorobenzylidene) amino) Benzenesulfonamide: Synthesis, Spectroscopic, Cyclic Voltammetry, Antibacterial, and Molecular Docking Studies. J Fluoresc. 2023 Dec 9.

- SpectraBase. 4-Amino-N-(4-fluorophenyl)

- Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

- Google Patents. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.

- ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides.

- PubChem. 4-Fluorobenzenesulfonamide.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- Tumosienė, I., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.

- ResearchGate.

- TREA. Process for the preparation of 3-nitrobenzenesulfonyl chloride.

- ChemicalBook. 2-Nitrobenzenesulfonyl chloride synthesis.

- Santa Cruz Biotechnology. 4-Amino-N-(2-fluorophenyl)benzenesulfonamide.

- Organic Syntheses. orthanilic acid.

- Goti, G., et al. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.

- RSC Publishing. α-Fluoroamine synthesis via P(iii)

- RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.

- Amination of the p-acetaminobenzene sulfonyl chloride.

- Biosynth. 2-Fluoro-4-nitrobenzene-1-sulfonamide.

- Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.

- ResearchGate.

- MDPI.

- RSC Publishing.

- PubChem. 1-Fluoro-3-nitrobenzene.

- PubChem. 1-Chloro-2-fluoro-3-nitrobenzene.

- PubChem. 1-Chloro-3-fluoro-2-nitrobenzene.

- Sigma-Aldrich. 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride.

- Santa Cruz Biotechnology. 1-Chloro-2-fluoro-3-nitrobenzene.

- Reaction of trifluoromethanesulphenyl chloride with ammonia, amines, and phosphine. J. Chem. Soc.

Sources

- 1. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 2. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application [mdpi.com]

- 4. Highly efficient catalytic/sonocatalytic reduction of 4-nitrophenol and antibacterial activity through a bifunctional Ag/ZnO nanohybrid material prepared via a sodium alginate method - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 5. 2-fluoro-4-nitrobenzene-1-sulfonyl chloride | 1146290-36-9 [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

solubility and stability of 4-Amino-2-fluorobenzenesulfonamide in different solvents

An In-depth Technical Guide for the Pharmaceutical Scientist

Topic: Solubility and Stability of 4-Amino-2-fluorobenzenesulfonamide

Introduction: Contextualizing the Challenge

This compound is a molecule of interest in medicinal chemistry, belonging to the broad and impactful class of sulfonamides. Its structure, featuring a primary aromatic amine, a sulfonamide moiety, and a fluorine substituent, presents a unique combination of physicochemical properties. For any compound to advance from a promising hit to a viable drug candidate, a thorough understanding of its solubility and stability is not merely a regulatory checkbox but a fundamental prerequisite for successful formulation, accurate bioassay development, and predictable in vivo performance.

This guide provides a comprehensive framework for characterizing this compound. In the absence of extensive published data for this specific entity, we will ground our approach in the established principles of physical organic chemistry and authoritative regulatory guidelines. This document is designed not as a static data sheet, but as a practical playbook for the research scientist, detailing not just what to measure, but how to measure it robustly and why those measurements are critical for drug development.

Part 1: The Solubility Profile - A Gateway to Bioavailability

Solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. For this compound, the interplay between its functional groups dictates its interaction with various solvents.

Physicochemical Rationale for Solubility Behavior

The solubility of this compound is governed by its structural motifs:

-

Aromatic Amine (-NH₂): This group is weakly basic. In acidic media (pH < pKa), it will be protonated to form a more soluble ammonium salt (-NH₃⁺). This suggests a significant pH-dependent aqueous solubility.

-

Sulfonamide (-SO₂NH₂): The sulfonamide group is polar and capable of hydrogen bonding, contributing to solubility in polar solvents. The amide proton is weakly acidic, allowing for salt formation in strongly basic media, which can enhance solubility.

-

Fluorine (-F): The electronegative fluorine atom can participate in hydrogen bonding and alters the electronic distribution of the aromatic ring, subtly influencing crystal lattice energy and solvation.

-

Benzene Ring: The aromatic core is hydrophobic and will limit solubility in aqueous media while favoring solubility in organic solvents.

Based on these features, a general solubility profile can be predicted. However, empirical determination is essential for accuracy.

Predicted and Experimental Solubility Data

While specific quantitative data for this compound is not widely published, we can extrapolate a predicted profile. The following table should be used as a guideline for initial solvent screening, with the ultimate goal of populating it with experimentally determined values.

| Solvent | Type | Predicted Solubility | Experimental Value (mg/mL) | Temperature (°C) |

| Water (pH 7.0) | Polar Protic | Low | To be determined | 25 |

| 0.1 M HCl | Aqueous Acidic | Moderate to High | To be determined | 25 |

| 0.1 M NaOH | Aqueous Basic | Low to Moderate | To be determined | 25 |

| Methanol | Polar Protic | Moderate | To be determined | 25 |

| Ethanol | Polar Protic | Moderate | To be determined | 25 |

| Acetonitrile | Polar Aprotic | Low to Moderate | To be determined | 25 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined | 25 |

| Dichloromethane (DCM) | Non-polar | Very Low | To be determined | 25 |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method, a technique valued for its reliability.[1]

Causality: This method ensures that the solvent is fully saturated with the compound, reaching a true thermodynamic equilibrium. Agitation over an extended period overcomes kinetic barriers to dissolution, and centrifugation ensures that only the dissolved analyte is measured.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials (e.g., 5 mg to 2 mL of the chosen solvent). The excess solid is crucial to ensure saturation.[1]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours.[2][3][4] This duration is typically sufficient to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to allow larger particles to settle.[1] Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Validation: It is recommended to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached. The solubility values should be consistent between the last two time points.[5]

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Part 2: Stability Profile and Degradation Pathways

A drug substance must remain stable throughout its shelf life to ensure safety and efficacy. Stability testing exposes the molecule to environmental stresses to identify potential degradation pathways and establish a re-test period or shelf life.[6][7]

Anticipated Degradation Pathways

The functional groups in this compound suggest several potential degradation routes under stress conditions. While specific studies on this molecule are limited, knowledge of sulfonamide chemistry allows for educated predictions.[8][9][10]

-

Oxidation: The primary aromatic amine is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of colored impurities such as nitroso and nitro derivatives, or complex polymeric species.[11]

-

Hydrolysis: The sulfonamide bond can undergo hydrolysis under harsh acidic or basic conditions, cleaving the molecule into 4-amino-2-fluorobenzenesulfonic acid and ammonia. This typically requires elevated temperatures.

-

Photodegradation: Exposure to UV light can provide the energy to initiate several degradation reactions, including oxidation of the amino group or, less commonly, cleavage of the C-S or S-N bonds.[12][13]

Diagram: Potential Degradation Pathways

Caption: Likely degradation pathways for this compound.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[11][14] The goal is to achieve 5-20% degradation of the parent compound to ensure that any degradation products formed are detectable.

Causality: By subjecting the drug to conditions more severe than those it will encounter during storage, we can rapidly identify degradation products and establish the specificity of the analytical method. This ensures that if the drug degrades on long-term storage, our method can detect it.

Protocol (Based on ICH Q1A(R2) Guidelines[7]):

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).

-

Stress Conditions: For each condition, set up a sample vial and a control vial (containing the drug solution without the stressor, kept at ambient temperature).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).[11]

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60-80°C for a specified time.[11]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.[11]

-

Thermal Degradation: Store a vial of the stock solution and a sample of the solid compound in an oven at an elevated temperature (e.g., 70°C).[11]

-

Photolytic Degradation: Expose a vial of the stock solution (in a photostable, transparent container) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[7] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Quenching & Analysis: At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase and analyze immediately by a stability-indicating HPLC method.

Protocol: Representative Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active drug and separate its degradation products from the parent peak and from each other.[15][16]

Causality: Reversed-phase HPLC is ideal for separating moderately polar compounds like sulfonamides from their potentially more polar or non-polar degradants. A gradient elution provides the necessary resolving power to separate all peaks within a reasonable run time. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for detection.

Method Parameters:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 30 °C.

-

Detector: PDA detector, monitoring at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance).[16]

-

Injection Volume: 10 µL.

System Validation: This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove specificity.

Diagram: Stability Testing & Method Development Workflow

Caption: Integrated workflow for forced degradation and stability-indicating method development.

Part 3: Synthesis and Implications for Drug Development

The physicochemical data generated through these studies are not merely academic. They have profound, actionable implications for drug development professionals:

-

For the Formulation Scientist: The observed pH-dependent solubility will guide the selection of excipients and buffer systems for both oral and parenteral dosage forms. The potential for oxidative degradation necessitates the inclusion of antioxidants and/or packaging under an inert atmosphere (e.g., nitrogen).

-

For the Analytical Chemist: The stability-indicating method developed is the cornerstone of quality control. It will be used for release testing of the drug substance, long-term stability monitoring, and ensuring the quality of materials used in all non-clinical and clinical studies.[17]

-

For the Process Chemist: Knowledge of thermal and photolytic instability will inform the conditions for synthesis, purification, and drying of the bulk drug substance, ensuring that impurities are not generated during manufacturing.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its progression as a drug candidate. This guide provides an integrated, first-principles approach to generating this critical data package. By combining predictive chemical reasoning with robust, standardized experimental protocols, researchers can systematically characterize the molecule, anticipate potential liabilities, and develop mitigation strategies. The methodologies outlined herein, grounded in authoritative ICH guidelines, ensure that the data generated is reliable, reproducible, and suitable for regulatory submission, ultimately paving the way for the successful development of new and effective medicines.

References

- ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA).

- Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate.

- Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences.

-

Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Available from: [Link]

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov.

- ICH Guidelines for Stability Testing. SlideShare.

- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

- Shake-Flask Aqueous Solubility Assay. Enamine.

- ICH Guidelines: Drug Stability Testing Essentials. AMSbio.

-

Solubility Testing – Shake Flask Method. BioAssay Systems. Available from: [Link]

- Research progress on biodegradation of sulfonamides. Environmental Engineering.

-

Studies on sulfonamide degradation products. ResearchGate. Available from: [Link]

-

Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. PubMed. Available from: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

- Stability and degradation of 4-Amino-2-fluorobenzoic acid. BenchChem.

-

Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Molecules. Available from: [Link]

- Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical and Clinical Research.

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. enamine.net [enamine.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. scielo.br [scielo.br]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. researchgate.net [researchgate.net]

- 9. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hjgc.ic-mag.com [hjgc.ic-mag.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. Ich guideline for stability testing | PPTX [slideshare.net]

- 15. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

potential impurities and byproducts in 4-Amino-2-fluorobenzenesulfonamide synthesis

An In-depth Technical Guide to Potential Impurities and Byproducts in the Synthesis of 4-Amino-2-fluorobenzenesulfonamide

Authored by a Senior Application Scientist

Introduction

This compound is a critical building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The presence of the fluoro, amino, and sulfonamide functional groups provides multiple points for molecular elaboration, making it a versatile scaffold. However, the multi-step synthesis required to produce this compound introduces a significant risk of impurity and byproduct formation. For researchers, scientists, and drug development professionals, a comprehensive understanding of this impurity profile is not merely an academic exercise; it is a prerequisite for ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the common synthetic pathways to this compound and offers field-proven insights into the origins and structures of potential process-related impurities and byproducts.

Section 1: The Predominant Synthetic Pathway

The most common and industrially scalable synthesis of this compound begins with 3-fluoroaniline. To control the regioselectivity of the subsequent sulfonation and prevent side reactions at the aniline amino group, it is first protected, typically through acetylation. The resulting 3-fluoroacetanilide then undergoes chlorosulfonation, amination, and a final deprotection step to yield the target molecule. Each of these stages presents a unique set of challenges and potential impurity-generating side reactions.

Caption: Overall synthetic workflow for this compound.

Section 2: Analysis of Potential Impurities by Synthetic Stage

A rigorous analysis of each synthetic transformation is essential to anticipate and control the impurity profile of the final product.

Stage 1: Chlorosulfonation of 3-Fluoroacetanilide

The introduction of the sulfonyl chloride group is the most critical step for defining the substitution pattern of the final product. The reaction is typically carried out using chlorosulfonic acid[1][2]. The acetamido group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. Their combined influence strongly favors substitution at the position para to the acetamido group.

Core Reaction: 3-Fluoroacetanilide reacts with chlorosulfonic acid to form 4-Acetamido-2-fluorobenzenesulfonyl chloride.

Potential Impurities and Byproducts:

-

Isomeric Impurities: Despite the strong directing effects, small amounts of isomeric sulfonyl chlorides can be formed. The primary isomer of concern is 2-Acetamido-4-fluorobenzenesulfonyl chloride (Impurity A) . Its formation is sterically and electronically less favored but can occur, particularly if reaction temperatures are not carefully controlled. Subsequent reaction of this isomer will lead to the final isomeric impurity, 2-Amino-4-fluorobenzenesulfonamide .

-

Hydrolysis Product: The intermediate sulfonyl chloride is highly reactive and susceptible to hydrolysis. Exposure to moisture during the reaction or workup will convert it to the corresponding sulfonic acid, 4-Acetamido-2-fluorobenzenesulfonic acid (Impurity B) . This impurity is highly polar and may be difficult to remove in later stages.

-

Unreacted Starting Material: Incomplete reaction will leave residual 3-Fluoroacetanilide (Impurity C) .

Caption: Key impurity pathways during the chlorosulfonation stage.

Stage 2: Amination of the Sulfonyl Chloride

The sulfonyl chloride intermediate is reacted with an ammonia source (e.g., ammonium hydroxide) to form the sulfonamide. This is typically a high-yielding reaction, but side reactions can still occur.

Core Reaction: 4-Acetamido-2-fluorobenzenesulfonyl chloride reacts with ammonia to form 4-Acetamido-2-fluorobenzenesulfonamide.

Potential Impurities and Byproducts:

-

Unreacted Sulfonyl Chloride: Incomplete amination will result in the carry-over of 4-Acetamido-2-fluorobenzenesulfonyl chloride . During subsequent acidic hydrolysis, this would be converted to Impurity B .

-

Hydrolysis Product: If the amination is not carried out under anhydrous conditions or if the reaction is slow, the sulfonyl chloride can hydrolyze to Impurity B .

-

Dimerization/Oligomerization: While less common with ammonia, highly reactive sulfonyl chlorides can sometimes react with the product sulfonamide under certain conditions, leading to more complex, higher molecular weight impurities.

Stage 3: Hydrolysis of the Acetamido Group

The final step is the deprotection of the amino group by hydrolyzing the acetamide, typically under acidic conditions (e.g., with HCl)[3]. This step is crucial and can be a significant source of degradation products if not properly controlled.

Core Reaction: 4-Acetamido-2-fluorobenzenesulfonamide is hydrolyzed to this compound.

Potential Impurities and Byproducts:

-

Incomplete Hydrolysis: The most common impurity from this stage is the starting material itself, 4-Acetamido-2-fluorobenzenesulfonamide (Impurity D) . Overly mild conditions or insufficient reaction time will lead to its presence in the final product.

-

Degradation Products: Sulfonamides can degrade under harsh hydrolytic conditions[4][5].

-

Desulfonation: Aggressive heating in strong acid can potentially lead to the cleavage of the C-S bond, resulting in the formation of 3-fluoroaniline .

-

Sulfonamide Bond Cleavage: Although the sulfonamide bond is generally stable, extreme conditions could lead to its cleavage, yielding 4-amino-2-fluorobenzoic acid derivatives or other related species.

-

-

Halogenated Byproducts: In reactions involving aniline derivatives and strong acids, there is a potential for the formation of halogenated byproducts, though this is less common for fluoro-substituted rings compared to chloro- or bromo-substituted ones[6].

Caption: Impurity formation during the final hydrolysis step.

Section 3: Characterization and Control Strategies

Effective control of the impurity profile relies on robust analytical methods and strategic process optimization.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary method for routine purity analysis. For definitive identification and characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Experimental Protocol: Representative HPLC Method for Impurity Profiling

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

This method provides a good starting point for separating the non-polar starting materials and intermediates from the more polar final product and sulfonic acid-related impurities.

Process Control Strategies

-

Temperature Control: Crucial during chlorosulfonation to minimize the formation of isomeric byproduct (Impurity A).

-

Moisture Control: Strict anhydrous conditions are necessary during the chlorosulfonation and amination steps to prevent the formation of the sulfonic acid byproduct (Impurity B).

-

Stoichiometry: Precise control of reagents, especially chlorosulfonic acid, can prevent over-reaction or incomplete conversion.

-

Reaction Time and Temperature in Hydrolysis: The final deprotection step must be carefully optimized to ensure complete conversion to the final product while minimizing the formation of degradation products.

-

Purification: Recrystallization of the final product is often effective in removing most process-related impurities. The choice of solvent is critical for selectively precipitating the desired product while leaving impurities in the mother liquor.

Section 4: Summary of Key Impurities

The following table consolidates the primary potential impurities discussed in this guide.

| Impurity ID | Chemical Name | Structure (or Description) | Origin Stage |

| Impurity A | 2-Acetamido-4-fluorobenzenesulfonyl chloride | Isomer of the key intermediate | Chlorosulfonation |

| Impurity B | 4-Acetamido-2-fluorobenzenesulfonic acid | Hydrolysis of sulfonyl chloride | Chlorosulfonation/Amination |

| Impurity C | 3-Fluoroacetanilide | Unreacted starting material | Chlorosulfonation |

| Impurity D | 4-Acetamido-2-fluorobenzenesulfonamide | Incomplete hydrolysis | Hydrolysis |

| Isomeric Product | 2-Amino-4-fluorobenzenesulfonamide | From Impurity A pathway | Final Product |

| Degradation | 3-Fluoroaniline | Desulfonation | Hydrolysis |

Conclusion

The synthesis of this compound, while based on classical organic transformations, requires careful control and a deep understanding of potential side reactions to ensure the production of high-purity material. The primary challenges lie in controlling the regioselectivity of the chlorosulfonation and ensuring the completeness of the final hydrolysis step without inducing degradation. By anticipating the formation of isomeric, hydrolysis-related, and degradation impurities, and by implementing robust analytical controls and optimized reaction conditions, drug development professionals can confidently utilize this valuable intermediate in their synthetic campaigns, ultimately contributing to the development of safe and effective medicines.

References

-

Correira, P. R. M., et al. (2021). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]

-

Wang, J., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Available at: [Link]

-

Filo. (2024). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Filo. Available at: [Link]

-

PrepChem.com. (Date not available). Synthesis of 4-Acetamidobenzenesulfonyl chloride. PrepChem.com. Available at: [Link]

- Google Patents. (Date not available). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride. Google Patents.

-

Chu, W., et al. (2019). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]

- 4. Degradation of sulfonamides as a microbial resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

A Comprehensive In-Silico Analysis of 4-Amino-2-fluorobenzenesulfonamide: A Technical Guide for Theoretical and Computational Probing

This technical guide provides a detailed framework for the theoretical and computational investigation of 4-Amino-2-fluorobenzenesulfonamide, a molecule of interest in medicinal chemistry. Given the prevalence of sulfonamides as a critical scaffold in drug discovery, particularly as carbonic anhydrase inhibitors, a thorough in-silico characterization is paramount for elucidating its physicochemical properties, electronic structure, and potential biological activity. This document serves as a comprehensive protocol for researchers, scientists, and drug development professionals, outlining the rationale and step-by-step methodologies for a robust computational analysis.

Introduction: The Scientific Imperative for a Computational Deep Dive

This compound (C₆H₇FN₂O₂S) is a halogenated aromatic sulfonamide.[1] The sulfonamide functional group is a well-established pharmacophore, known for its ability to inhibit carbonic anhydrases, enzymes implicated in a range of physiological and pathological processes.[2][3][4] The introduction of a fluorine atom to the benzene ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation.

This guide proposes a comprehensive theoretical and computational study to predict and understand the molecular properties of this compound. By employing a suite of computational techniques, from Density Functional Theory (DFT) to molecular docking, we can generate valuable data that can inform and guide future experimental work, including synthesis, spectroscopic characterization, and biological evaluation.

Theoretical Framework and Computational Methodologies: A Multi-pronged Approach

Our proposed in-silico investigation is built upon a foundation of established computational chemistry principles. The following sections detail the theoretical underpinnings and the specific computational experiments to be performed.

Density Functional Theory (DFT) Calculations: Unveiling the Molecular Landscape

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. We will employ DFT to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of this compound.

-

Molecular Geometry Optimization: The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. An optimized geometry is essential for the accuracy of all subsequent calculations.

-

Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation will be performed. This will serve two purposes: firstly, to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies), and secondly, to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data for validation of the computational model.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the molecule's optical and electronic properties.[5]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visual representation of the charge distribution around a molecule. It allows for the identification of electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other molecules, such as biological receptors.[5]

Molecular Docking: Predicting Biological Interactions

Given the prevalence of sulfonamides as carbonic anhydrase inhibitors, we propose to investigate the potential of this compound to bind to this class of enzymes. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7][8]

-

Target Selection: We will select a representative human carbonic anhydrase isoform, such as Carbonic Anhydrase II (CA II), for which numerous crystal structures are available in the Protein Data Bank (PDB).

-

Binding Site Prediction and Docking Simulation: The docking protocol will involve preparing the protein and ligand structures, identifying the active site of the enzyme, and then using a docking algorithm to predict the binding mode and estimate the binding affinity of this compound within the active site. The results will provide insights into the potential inhibitory activity of the molecule.

Proposed Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for the proposed computational studies.

Protocol for DFT Calculations

-

Software: Gaussian 09 or 16 suite of programs.[9]

-

Method: Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[5][9] This level of theory has been shown to provide a good balance of accuracy and computational cost for organic molecules.

-

Geometry Optimization:

-

Input the initial structure of this compound.

-

Perform a geometry optimization using the Opt keyword.

-

The convergence criteria should be set to the default values.

-

-

Frequency Calculation:

-

Use the optimized geometry from the previous step.

-

Perform a frequency calculation using the Freq keyword.

-

Confirm that there are no imaginary frequencies.

-

-

FMO and MEP Analysis:

-

The HOMO and LUMO energies and the MEP map can be generated from the output of the frequency calculation.

-

Visualize the molecular orbitals and the MEP surface using software such as GaussView.

-

Protocol for Molecular Docking

-

Protein Preparation:

-

Download the crystal structure of human Carbonic Anhydrase II (e.g., PDB ID: 1AZM) from the Protein Data Bank.[8]

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Minimize the energy of the protein structure.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Define the binding site based on the location of the zinc ion and the known binding pocket of sulfonamide inhibitors.

-

Run the docking simulation to generate a set of possible binding poses.

-

Analyze the results to identify the most favorable binding mode and the corresponding binding affinity score.

-

Expected Outcomes and Data Presentation

The proposed computational studies will yield a wealth of information about this compound.

DFT Results

The DFT calculations will provide the following quantitative data, which should be summarized in tables for clarity:

| Parameter | Calculated Value |

| Optimized Bond Lengths (Å) | |

| Optimized Bond Angles (°) | |

| Vibrational Frequencies (cm⁻¹) | |

| HOMO Energy (eV) | |

| LUMO Energy (eV) | |

| HOMO-LUMO Gap (eV) |

The predicted IR and Raman spectra should be plotted and compared with available experimental data for validation. The HOMO, LUMO, and MEP surfaces should be visualized and discussed in the context of the molecule's reactivity.

Molecular Docking Results

The molecular docking results should be presented in a table summarizing the binding affinity and key interactions:

| Parameter | Value |

| Binding Affinity (kcal/mol) | |

| Key Interacting Residues | |

| Hydrogen Bonds | |

| Hydrophobic Interactions |

A 2D and 3D representation of the docked pose of this compound within the active site of carbonic anhydrase should be generated to visualize the binding interactions.

Visualization of Workflows

The following diagrams illustrate the proposed computational workflows.

Caption: Workflow for Density Functional Theory (DFT) calculations.

Caption: Workflow for Molecular Docking studies.

Conclusion: Paving the Way for Experimental Discovery

This technical guide has outlined a comprehensive and scientifically rigorous framework for the theoretical and computational study of this compound. By following these protocols, researchers can generate valuable insights into the molecule's structural, electronic, and potential biological properties. The data obtained from these in-silico experiments will provide a strong foundation for guiding future experimental research, ultimately accelerating the drug discovery and development process.

References

-

Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health. [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health. [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]

-

DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. [Link]

-

Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. [Link]

-

MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]

-

Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. PubMed Central. [Link]

-

Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. ResearchGate. [Link]

-

This compound. AA Blocks. [Link]

-

Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. PubMed. [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Introduction of Fluorine: Modulating the Electronic Landscape of Aminobenzenesulfonamides for Enhanced Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The aminobenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful tool for fine-tuning its electronic properties, thereby optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the multifaceted effects of fluorination on the electronic characteristics of aminobenzenesulfonamides. We will delve into the causal relationships between fluorine substitution and key parameters such as acidity (pKa), electron density distribution, and lipophilicity. Furthermore, this document will detail established synthetic methodologies for the introduction of fluorine, outline rigorous analytical techniques for characterization, and discuss the profound implications of these electronic modifications on biological activity. Through a blend of theoretical principles and practical insights, this guide aims to equip researchers and drug development professionals with the knowledge to rationally design and synthesize next-generation aminobenzenesulfonamide-based therapeutics with enhanced efficacy and safety.

The Rationale for Fluorination in Aminobenzenesulfonamide Drug Discovery

The enduring legacy of sulfonamide-containing drugs is a testament to their versatile biological activities, which include antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of fluorine, the most electronegative element, into organic molecules can induce profound changes in their physicochemical properties.[2] In the context of aminobenzenesulfonamides, fluorination is not merely an act of atomic substitution but a strategic maneuver to modulate the molecule's electronic landscape. These alterations can lead to:

-

Enhanced Binding Affinity: By altering the electron distribution within the aromatic ring and the sulfonamide group, fluorine can influence hydrogen bonding capabilities and other non-covalent interactions with biological targets.

-

Improved Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.[3][4]

-

Increased Lipophilicity: The introduction of fluorine can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[5]

-

Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing nature significantly impacts the acidity of the sulfonamide proton, which is often crucial for target engagement and solubility.[5]